N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S3/c1-2-3-4-8(18)14-11-16-17-12(22-11)21-7-9(19)15-10-13-5-6-20-10/h5-6H,2-4,7H2,1H3,(H,13,15,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMHMNSGIXVAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of thioamides with α-haloketones. The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazides and carbon disulfide. The final step involves the coupling of the thiazole and thiadiazole intermediates with pentanamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring , which contributes to its stability and reactivity. The presence of an amide functional group enhances solubility and biological interactions. The molecular formula is with a molecular weight of 364.48 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial properties. The nitrogen-sulfur moiety in the structure enhances efficacy against various bacterial strains.
Case Study Example :
A study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using similar thiadiazole derivatives.
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Study Example :
In vitro assessments indicated that compounds similar to N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide could reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS).
Anticancer Activity
Molecular docking studies suggest that this compound may act as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR), which is crucial for cancer cell proliferation.
Case Study Example :
Cytotoxicity tests against cancer cell lines (e.g., HeLa and MCF7) have shown promising results in inhibiting cell growth at nanomolar concentrations.
Mechanism of Action
The mechanism of action of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, thereby affecting gene expression or protein function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Dependent Physicochemical Properties
The compound’s structural analogs (Table 1) highlight the impact of substituents on solubility, melting points, and reactivity:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 5e) increase melting points due to enhanced intermolecular forces .
- Thioether linkages (e.g., ethylthio in 5g) improve solubility in nonpolar solvents compared to aromatic substituents .
Anticancer Activity
- Compound 4y : Exhibited potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cells, attributed to dual thiadiazole-thioacetamide motifs enabling kinase inhibition .
- Target Compound: While direct data are unavailable, its thiazole-aminoethylthio group may mimic ATP-binding pockets in kinases, similar to compound 4y’s mechanism .
Antifungal Activity
- Oxadiazole-thiadiazole hybrids (6b–6e): Demonstrated anticandidal activity (MIC = 8–64 µg/mL), with electron-withdrawing groups (e.g., NO₂ in 6e) enhancing efficacy .
Critical Analysis of Structural Advantages and Limitations
- The pentanamide chain balances lipophilicity and solubility, enhancing membrane permeability compared to shorter-chain derivatives .
- Limitations :
Biological Activity
N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and its biological activities, particularly focusing on anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound features a complex structure characterized by the presence of:
- Thiadiazole moiety : Known for its diverse biological activities.
- Thiazole derivative : Contributes to the compound's pharmacological potential.
- Pentanamide backbone : Provides stability and enhances bioactivity.
The molecular formula is , with a molecular weight of 451.6 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of thiazole derivatives : Utilizing thiazole precursors and thiadiazole intermediates.
- Coupling reactions : Linking the thiazole with the pentanamide structure through amide bond formation.
- Purification and characterization : Employing techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.
Anticancer Activity
Numerous studies have reported that compounds containing thiadiazole and thiazole moieties exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : this compound was evaluated against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics such as cisplatin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- In vitro Studies : Research indicates that derivatives of thiadiazoles are effective against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anti-inflammatory Properties
Inflammation-related pathways are also influenced by compounds similar to this compound:
- Mechanistic Insights : The thiazole component is implicated in modulating inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .
Case Studies
A notable study involved synthesizing various thiadiazole derivatives to evaluate their anticancer efficacy. Among them, a specific derivative showed promising results against MCF7 cells with an IC50 value significantly lower than that of standard treatments . This highlights the potential for further development of this compound as a lead compound in cancer therapy.
Q & A
Basic Research Questions
What are the standard synthetic routes for N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Reacting 2-oxo-2-(thiazol-2-ylamino)ethyl thiol with a 1,3,4-thiadiazole derivative under basic conditions (e.g., sodium ethoxide in ethanol) to form the thioether linkage .
- Step 2: Coupling the intermediate with pentanamide via carbodiimide-mediated amidation .
- Optimization: Continuous flow techniques improve yield and scalability by enhancing temperature and solvent control . Purity is ensured using column chromatography or recrystallization (ethanol/water mixtures) .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the thiadiazole and thiazole ring connectivity, with characteristic shifts at δ 7.8–8.2 ppm (thiazole protons) and δ 160–170 ppm (thiadiazole carbons) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 425.08) .
- Infrared (IR) Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O and thiadiazole C=N) .
How is the compound screened for initial biological activity, and what are common assay limitations?
Methodological Answer:
- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Limitations: False positives may arise from solvent interference (e.g., DMSO cytotoxicity) or poor solubility. Controls and solubility enhancers (e.g., PEG-400) mitigate these issues .
Advanced Research Questions
What mechanistic insights explain its interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking: Computational studies (AutoDock Vina) reveal hydrogen bonding between the thiazole NH and COX-II’s Tyr355, with hydrophobic interactions from the pentanamide chain .
- Enzyme Inhibition: Competitive inhibition is inferred via Lineweaver-Burk plots, showing increased Kₘ and unchanged Vₘₐₓ for target enzymes (e.g., urease) .
- Contradictions: Discrepancies in binding affinity across studies may arise from protonation state variations (pH-dependent thiadiazole tautomerism) .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Thiazole Modifications: Replacing the thiazole amino group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility .
- Side-Chain Optimization: Extending the pentanamide to hexanamide improves lipophilicity (logP ↑ 0.5) and blood-brain barrier penetration .
- Validation: Parallel synthesis of derivatives followed by PCA (principal component analysis) correlates substituent effects with bioactivity .
How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
Methodological Answer:
- Source Analysis: Variability may stem from assay conditions (e.g., ATP levels in MTT assays affecting viability readouts) .
- Standardization: Adopt CLSI guidelines for antimicrobial testing or use isogenic cell lines to reduce genetic variability .
- Meta-Analysis: Cross-reference data with analogous compounds (e.g., thiadiazole-amide hybrids) to identify trends in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
